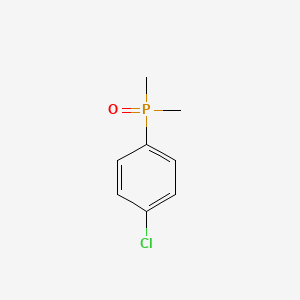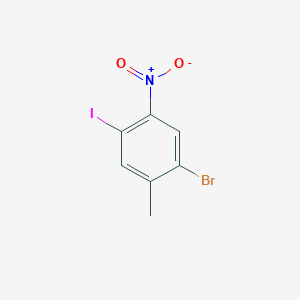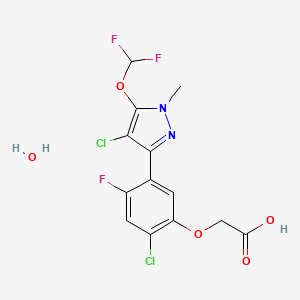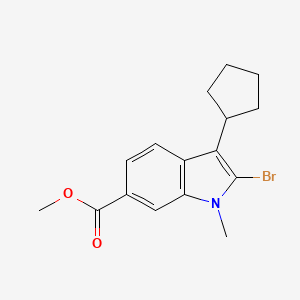
(4-Chlorophenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP It is a derivative of phosphine oxide, characterized by the presence of a 4-chlorophenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 4-chlorophenylmagnesium bromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ClP(CH3)2+ClC6H4MgBr→(4-Chlorophenyl)dimethylphosphine oxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The presence of the 4-chlorophenyl group influences its reactivity and binding properties, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.
Diphenylphosphine oxide: Contains two phenyl groups instead of the 4-chlorophenyl group, leading to variations in its applications and reactivity.
Uniqueness
(4-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in specific catalytic and synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10ClOP |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
1-chloro-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
XKKOAZYJXMWCHR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)









![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
